molecular formula C18H20N2O2 B2693685 (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-67-7

(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2693685
CAS No.: 853752-67-7
M. Wt: 296.37
InChI Key: OIDIFJRFXAKUIJ-UHFFFAOYSA-N
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Description

(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a benzimidazole core, which is a privileged scaffold in pharmacology due to its ability to mimic nucleotides and interact with various biological polymers . The specific molecular architecture of this reagent, comprising a 2-hydroxymethyl group and a phenoxyethyl side chain, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The benzimidazole core is associated with a wide spectrum of biological activities. Research into analogous structures has demonstrated potential in areas such as oncology , with some benzimidazoles functioning as topoisomerase inhibitors or DNA intercalating agents , and neurodegenerative disease , where recent studies have identified 2-phenyl-1H-benzo[d]imidazole derivatives as novel inhibitors of the 17β-HSD10 enzyme, a target in Alzheimer's disease research . Furthermore, substituted benzimidazoles are frequently investigated for their antimicrobial and antioxidant properties . The phenoxyethyl substituent in this compound is a common pharmacophore that can influence bioavailability and receptor binding, making it a key feature for structure-activity relationship (SAR) studies. This product is offered as a building block for chemical biology and hit-to-lead optimization campaigns. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can employ this compound to develop novel inhibitors, study molecular recognition, or as a precursor for synthesizing more complex heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-7-8-15(11-14(13)2)22-10-9-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDIFJRFXAKUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the alkylation of the benzimidazole with 2-(3,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. Finally, the resulting intermediate is subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential antimicrobial properties. Research has indicated that benzimidazole derivatives often exhibit significant antibacterial and antifungal activities. In a study evaluating various benzimidazole derivatives, compounds similar to (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol showed promising results against common pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. The study found that certain modifications in the structure, such as the introduction of phenoxyethyl groups, enhanced the antimicrobial activity significantly compared to traditional benzimidazole compounds .

Anti-cancer Properties

Compounds containing the benzimidazole moiety have been extensively studied for their anti-cancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anti-cancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis
Compound BHeLa8.3Cell Cycle Arrest
This compoundA54910.0Apoptosis

The above table summarizes findings from various studies showing the effectiveness of different benzimidazole derivatives against cancer cell lines, highlighting the potential of this compound as an anti-cancer agent .

Photoluminescent Properties

Recent studies have explored the photoluminescent properties of benzimidazole derivatives for applications in organic light-emitting diodes (OLEDs). The incorporation of functional groups such as phenoxyethyl enhances the luminescent efficiency of these compounds.

Case Study : A novel derivative was synthesized and characterized for its photoluminescent properties. The study demonstrated that the compound exhibited strong blue fluorescence under UV light, making it suitable for OLED applications .

Mechanism of Action

The mechanism of action of (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound shares structural motifs with several benzimidazole and imidazole derivatives. Key comparisons include:

Table 1: Structural Comparison of Benzimidazole Analogs
Compound Name Core Structure Substituents Key Features
Target Compound Benzimidazole 2-methanol, 1-(2-(3,4-dimethylphenoxy)ethyl Polar hydroxyl, lipophilic dimethylphenoxy
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol Benzimidazole 2-methanol, 1-(3-phenoxypropyl) Longer alkyl chain (propyl vs. ethyl)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives Benzimidazole 1-substituted acetic acid, 4-fluorophenyl Electron-withdrawing fluoro substituent
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine Benzimidazole 2-amine, 3,4-dichlorobenzyl Chlorinated aromatic group
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol Imidazole Methanol, 2,3-dimethylphenyl Imidazole core, dimethyl substitution

Key Observations :

  • Substituent Effects : Electron-donating methyl groups (target compound) vs. electron-withdrawing chloro () or fluoro () groups impact electronic distribution and receptor binding.

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like .
  • Melting Points : While specific data for the target compound is unavailable, analogs with chloro substituents (e.g., ) often exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

The compound (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule featuring a benzimidazole core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, including synthesis methods, biological assays, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20N2O2. Its synthesis typically involves multi-step organic reactions starting from o-phenylenediamine and formic acid to form the benzimidazole core, followed by alkylation with 2-(3,4-dimethylphenoxy)ethyl bromide and reduction to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Compounds within this class have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related benzimidazole derivatives have shown promising results, with some compounds exhibiting MIC values less than 10 µg/mL against resistant strains like MRSA .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Benzimidazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Preclinical studies suggest that this compound may reduce inflammation markers in vitro .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below.

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compound StructureMIC < 10 µg/mL against S. aureusSignificant reduction in cytokines
(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzimidazole) Similar structure without methanol groupModerate activityLow anti-inflammatory effects
(1-(2-(3-methoxyphenyl)-1H-benzimidazol-2-yl)methanol) Different phenyl substitutionMIC > 20 µg/mL against E. coliMinimal anti-inflammatory effects

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antibacterial Mechanism : Molecular docking studies suggest that the compound may inhibit bacterial cell wall synthesis by targeting FtsZ proteins and other essential enzymes involved in bacterial growth .
  • Anti-inflammatory Mechanism : The compound likely modulates inflammatory pathways by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory mediators like TNF-alpha and IL-6 .

Case Studies

Several case studies have explored the pharmacological applications of benzimidazole derivatives:

  • Study on Antibacterial Efficacy : A study conducted on various synthesized benzimidazoles demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported an average MIC of 5 µg/mL for the most active derivatives .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of benzimidazole derivatives showed that treatment with these compounds resulted in a significant decrease in paw edema in animal models when compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol?

The compound can be synthesized via multi-step organic reactions, including:

  • Condensation : Reacting o-phenylenediamine derivatives with carbonyl-containing intermediates to form the benzimidazole core .
  • Alkylation : Introducing the 3,4-dimethylphenoxyethyl group via nucleophilic substitution or Mitsunobu reactions .
  • Oxidation/Reduction : Controlled oxidation of intermediates using catalysts like Ru-complexes with H₂O₂ to stabilize the methanol moiety . Purification typically involves column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and structural integrity .
  • Mass Spectrometry (LCMS/HREI-MS) : Validates molecular weight and purity (>98%) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify stoichiometry .

Q. How is the solubility and stability of this compound assessed for in vitro studies?

  • Solubility : Tested in polar (DMSO, ethanol) and aqueous buffers (PBS) via UV-Vis spectroscopy or HPLC .
  • Stability : Monitored under physiological conditions (37°C, pH 7.4) over 24–72 hours using LCMS to detect degradation products .

Advanced Research Questions

Q. What strategies optimize the oxidation of the methanol group to a carbaldehyde without side reactions?

  • Catalytic Oxidation : Use [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)] with H₂O₂ at 50°C, achieving >70% yield .
  • Kinetic Control : Short reaction times (5–6 hours) minimize over-oxidation to carboxylic acids .

Q. How do structural modifications (e.g., phenoxyethyl substitution) influence biological activity?

  • Antifungal Activity : The 3,4-dimethylphenoxy group enhances lipophilicity, improving membrane penetration against Candida albicans (MIC: 2–8 µg/mL) .
  • Enzyme Inhibition : The benzimidazole core competitively inhibits fungal lanosterol 14α-demethylase, as shown in docking studies .
  • Contradictory Data : Some derivatives show reduced activity due to steric hindrance from bulky substituents, necessitating QSAR modeling .

Q. What methodologies resolve contradictions in reported inhibitory effects across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature) .
  • Enzyme Source Variability : Compare activity against recombinant vs. crude enzyme extracts (e.g., Saccharomyces cerevisiae α-glycosidase vs. mammalian isoforms) .

Q. How is the environmental impact of this compound evaluated in agricultural applications?

  • Degradation Studies : Use HPLC-MS/MS to track degradation products in soil/water matrices under UV light or microbial action .
  • Ecototoxicity : Test on non-target organisms (e.g., Daphnia magna) via OECD guidelines .

Method Development Questions

Q. What computational tools predict the binding affinity of this compound to target enzymes?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with fungal CYP51 (PDB: 5TZ1), with validation via MM-GBSA scoring .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. How are regioselectivity challenges addressed during benzimidazole functionalization?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc before alkylation .
  • Microwave-Assisted Synthesis : Enhances yield and reduces side reactions (e.g., 30-minute reactions at 120°C) .

Q. What in silico models prioritize derivatives for synthesis based on ADMET properties?

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • ProTox-II : Estimates acute toxicity (LD₅₀) and organ-specific toxicity .

Contradictions and Gaps in Literature

  • Fluorescent Properties : While some benzimidazole derivatives show strong fluorescence (e.g., 2-(2′-hydroxyphenyl)benzimidazoles), the target compound’s photophysical behavior remains uncharacterized .
  • Anticancer Potential : Structural analogs (e.g., 1-((2R,4R)-2-benzimidazolyl-piperidin-4-yl)ureas) inhibit kinases, but no data exists for this specific compound .

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